molecular formula C11H12ClN3O3 B2557711 1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 2193064-67-2

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B2557711
CAS No.: 2193064-67-2
M. Wt: 269.69
InChI Key: LGJORYBESYPCBG-UHFFFAOYSA-N
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Description

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a pyridine ring with an ethoxy group and a pyrazole ring with a carboxylic acid group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the 5-ethoxypyridine ring through a series of reactions, including nitration, reduction, and ethoxylation.

    Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction:

Industrial production methods often involve optimization of reaction conditions to improve yield and purity, including the use of catalysts, controlled temperatures, and solvent systems.

Chemical Reactions Analysis

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the carboxylic acid group, using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the ethoxy group or the carboxylic acid group.

Major products formed from these reactions include oxidized, reduced, substituted, and hydrolyzed derivatives, which can be further utilized in various applications.

Scientific Research Applications

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in their substitution patterns and biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring, leading to different chemical and biological properties.

    Thiazoles: These compounds contain a thiazole ring instead of a pyrazole ring, resulting in distinct pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and carboxylic acid groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

1-(5-ethoxypyridin-3-yl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3.ClH/c1-2-17-9-5-8(6-12-7-9)14-4-3-10(13-14)11(15)16;/h3-7H,2H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJORYBESYPCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)N2C=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193064-67-2
Record name 1-(5-ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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